An In-Depth Technical Guide to 2-Chloroethyltrichlorosilane: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2-Chloroethyltrichlorosilane: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyltrichlorosilane (CETS) is a bifunctional organosilicon compound with the chemical formula ClCH₂CH₂SiCl₃. Its unique structure, featuring a reactive trichlorosilyl group and a chloroethyl group, makes it a versatile precursor in the synthesis of a wide range of organosilicon materials. The trichlorosilyl moiety allows for facile hydrolysis and condensation reactions, forming stable siloxane bonds, which are the cornerstone of silicone chemistry. Simultaneously, the chloroethyl group provides a site for nucleophilic substitution, enabling the introduction of various functional groups. This dual reactivity allows for the precise tuning of material properties, making CETS a valuable building block in materials science, particularly for surface modification and the synthesis of functionalized polymers and silsesquioxanes. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 2-chloroethyltrichlorosilane, offering insights for its effective utilization in research and development.
Physicochemical Properties
2-Chloroethyltrichlorosilane is a flammable and corrosive liquid that is highly sensitive to moisture.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂H₄Cl₄Si | [2] |
| Molecular Weight | 197.95 g/mol | [2] |
| Boiling Point | 152-153 °C | [2] |
| Density | 1.419 g/mL | [2] |
| Flash Point | 33 °C | [2] |
| Refractive Index (@ 20°C) | 1.4640 | [2] |
| Hydrolytic Sensitivity | High; reacts rapidly with moisture, water, and protic solvents | [3] |
Reactivity and Reaction Mechanisms
The reactivity of 2-chloroethyltrichlorosilane is dominated by the presence of two distinct reactive sites: the highly electrophilic silicon atom bonded to three chlorine atoms (Si-Cl bonds) and the carbon atom bonded to a chlorine atom in the ethyl group (C-Cl bond). The Si-Cl bonds are significantly more reactive towards nucleophiles than the C-Cl bond.
Hydrolysis and Condensation: The Sol-Gel Process
The most prominent reaction of 2-chloroethyltrichlorosilane is its rapid hydrolysis in the presence of water. This reaction is the fundamental first step in the sol-gel process, which is widely used to produce silica-based materials.[4] The hydrolysis of the trichlorosilyl group proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form silanols. These silanols are highly reactive and readily undergo condensation reactions with each other, eliminating water to form stable siloxane (Si-O-Si) bonds.[5] This process ultimately leads to the formation of a three-dimensional polysilsesquioxane network. The overall reaction can be summarized as follows:
n ClCH₂CH₂SiCl₃ + 3n H₂O → [ClCH₂CH₂SiO₁.₅]ₙ + 3n HCl
The hydrolytic condensation of 2-chloroethyltrichlorosilane is a versatile method for producing functionalized silica materials and silsesquioxane cages.[2][6]
Caption: Hydrolysis and condensation of 2-chloroethyltrichlorosilane.
Reactions with Nucleophiles
The electrophilic silicon center in 2-chloroethyltrichlorosilane readily reacts with a variety of nucleophiles.
In a reaction analogous to hydrolysis, CETS reacts with alcohols to form alkoxysilanes. This alcoholysis reaction is also typically fast and results in the substitution of the chloro groups with alkoxy groups, releasing HCl. For example, the reaction with ethanol yields 2-chloroethyltriethoxysilane:
ClCH₂CH₂SiCl₃ + 3 CH₃CH₂OH → ClCH₂CH₂Si(OCH₂CH₃)₃ + 3 HCl
2-Chloroethyltrichlorosilane reacts with primary and secondary amines, which act as nucleophiles attacking the silicon atom.[7] The initial reaction involves the displacement of one or more chlorine atoms to form aminosilanes. The reaction is analogous to the reaction of acyl chlorides with amines.[8] The hydrogen chloride produced will react with excess amine to form an ammonium salt. For example, with a primary amine (RNH₂):
ClCH₂CH₂SiCl₃ + 2 RNH₂ → ClCH₂CH₂SiCl₂(NHR) + RNH₃⁺Cl⁻
Further reaction can occur to replace the remaining chlorine atoms. The reactivity of the C-Cl bond with the amine is significantly lower than the Si-Cl bonds and typically requires more forcing conditions.
Caption: Reaction of 2-chloroethyltrichlorosilane with an amine.
Grignard reagents (RMgX) are potent nucleophiles that can form carbon-silicon bonds by reacting with chlorosilanes.[6] The reaction of 2-chloroethyltrichlorosilane with a Grignard reagent can lead to the substitution of the chlorine atoms on the silicon. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent. It is important to consider that Grignard reagents are also strong bases and can potentially react with other functional groups. While the Si-Cl bonds are the primary reaction site, the reactivity of the C-Cl bond towards the Grignard reagent should also be considered, although it is generally less favorable.[9]
Experimental Protocol: Reaction with a Grignard Reagent (General Procedure)
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Safety: This reaction must be conducted under anhydrous conditions in a fume hood, as Grignard reagents and chlorosilanes are highly reactive with moisture and air. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.
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Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, place magnesium turnings (1.2 equivalents per Si-Cl bond to be substituted).
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Prepare a solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF in the dropping funnel.
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Add a small portion of the halide solution to the magnesium turnings to initiate the Grignard reagent formation. The reaction is often initiated with a small crystal of iodine.
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Once the reaction has started (indicated by bubbling and heat generation), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-chloroethyltrichlorosilane in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the 2-chloroethyltrichlorosilane solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight, monitoring the reaction by TLC or GC.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or chromatography.
Thermal Decomposition
In the gas phase, 2-chloroethyltrichlorosilane undergoes thermal decomposition. Studies have shown that the pyrolysis of CETS proceeds via a β-elimination mechanism, yielding ethylene and trichlorosilane. This decomposition pathway highlights the influence of the chloroethyl group on the thermal stability of the molecule.
Applications
The dual functionality of 2-chloroethyltrichlorosilane makes it a valuable precursor in several areas of materials science.
Surface Modification
2-Chloroethyltrichlorosilane is used to modify the surfaces of materials containing hydroxyl groups, such as silica, glass, and metal oxides.[2] The trichlorosilyl group reacts with the surface hydroxyls to form a covalent siloxane bond, anchoring the 2-chloroethyl group to the surface. This creates a functionalized surface that can be further modified through reactions of the chloroethyl group. This approach is used to tailor surface properties such as hydrophobicity, adhesion, and biocompatibility.[10]
Experimental Protocol: Surface Modification of Silica Gel
-
Safety: This procedure should be performed in a well-ventilated fume hood. 2-Chloroethyltrichlorosilane is corrosive and reacts with moisture.
-
Activate the silica gel by heating it at 150-200 °C under vacuum for several hours to remove adsorbed water.
-
Allow the silica gel to cool to room temperature under an inert atmosphere.
-
In a round-bottom flask, suspend the activated silica gel in an anhydrous, non-polar solvent such as toluene.
-
Add a solution of 2-chloroethyltrichlorosilane in the same solvent to the silica suspension. The amount of silane will depend on the desired surface coverage.
-
Stir the mixture at room temperature or elevated temperature for several hours under an inert atmosphere.
-
After the reaction is complete, filter the modified silica gel and wash it extensively with the solvent to remove any unreacted silane.
-
Wash the silica gel with a solvent like ethanol to remove any remaining byproducts.
-
Dry the functionalized silica gel under vacuum.
Caption: Surface modification of silica with 2-chloroethyltrichlorosilane.
Precursor for Silsesquioxanes and Silicon Dioxide Films
As mentioned earlier, the hydrolysis and condensation of 2-chloroethyltrichlorosilane is a key route to 2-chloroethyl-functionalized silsesquioxanes.[2] These materials can be processed to form functional coatings or can be used as building blocks for more complex hybrid materials. Furthermore, under appropriate thermal or UV treatment, the organic component can be removed to yield silicon dioxide films, making CETS a potential precursor in the microelectronics industry.[11]
Safety and Handling
2-Chloroethyltrichlorosilane is a hazardous chemical that requires careful handling.[1]
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[1] Use explosion-proof electrical equipment and non-sparking tools.[1]
-
Corrosivity: It causes severe skin burns and eye damage.[1] Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[1]
-
Reactivity with Water: It reacts violently with water and moisture to produce corrosive hydrogen chloride gas.[1] Store in a tightly closed container in a dry, well-ventilated area. Handle under an inert atmosphere whenever possible.
-
Inhalation: Vapors may cause respiratory irritation.[1] Work in a well-ventilated area or a fume hood.
-
First Aid: In case of contact with skin or eyes, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[1]
-
Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material to clean up the spill and dispose of it as hazardous waste. Do not use water to clean up spills.[13]
Spectral Data
While a comprehensive, publicly available database of NMR and IR spectra for 2-chloroethyltrichlorosilane is limited, characteristic spectral features can be predicted based on its structure and data from related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two triplets corresponding to the two methylene groups of the ethyl chain. The triplet for the CH₂ group adjacent to the silicon will be shifted downfield compared to the CH₂ group adjacent to the chlorine.
-
¹³C NMR: The carbon NMR spectrum should exhibit two signals for the two carbon atoms of the ethyl group. The carbon attached to the silicon will appear at a different chemical shift than the carbon attached to the chlorine.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorptions for C-H stretching and bending vibrations. Strong absorptions corresponding to the Si-Cl bonds are also expected. General correlations for organosilicon compounds can be used for preliminary analysis.[14]
Conclusion
2-Chloroethyltrichlorosilane is a highly reactive and versatile chemical intermediate with significant potential in materials science. Its dual functionality allows for the creation of a wide array of functionalized materials through hydrolysis, condensation, and nucleophilic substitution reactions. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in research and development. This guide provides a foundational understanding to aid scientists and researchers in harnessing the synthetic potential of this valuable organosilicon precursor.
References
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